4-Methoxybenzyl phenylacetate

Catalog No.
S1514188
CAS No.
102-17-0
M.F
C16H16O3
M. Wt
256.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzyl phenylacetate

CAS Number

102-17-0

Product Name

4-Methoxybenzyl phenylacetate

IUPAC Name

(4-methoxyphenyl)methyl 2-phenylacetate

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

VCYWCSZLXMMLLE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2

Chemical Properties and Classification:

4-Methoxybenzyl phenylacetate, also known as anisyl phenylacetate or FEMA 3740, is a carboxylic ester with the chemical formula C₁₆H₁₆O₃. It belongs to the class of organic compounds called benzyloxycarbonyls, which contain a carbonyl group linked to a benzyloxyl group [, ].

Potential Biological Activities:

While the specific research applications of 4-Methoxybenzyl phenylacetate are limited, some studies have explored its potential biological activities:

  • Antimicrobial activity: A study published in "Letters in Applied Microbiology" investigated the antimicrobial properties of 4-Methoxybenzyl phenylacetate against various foodborne pathogens. The results showed moderate antibacterial activity against some strains, suggesting potential applications in food preservation []. However, further research is needed to confirm its efficacy and safety for this purpose.

4-Methoxybenzyl phenylacetate is an organic compound classified as a carboxylic ester, with the molecular formula C16H16O3C_{16}H_{16}O_3. This compound features a methoxy group attached to a benzyl moiety, which is then esterified with phenylacetic acid. It appears as a clear, colorless liquid and is known for its aromatic properties, contributing to its potential applications in the fragrance and pharmaceutical industries .

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed back into its constituent alcohol (4-methoxybenzyl alcohol) and phenylacetic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, potentially producing different esters.
  • Esterification: It can react with carboxylic acids in the presence of an acid catalyst to form new esters .

Research indicates that 4-Methoxybenzyl phenylacetate exhibits biological activities, particularly as an antimicrobial agent. Its structural similarity to other phenolic compounds suggests potential antioxidant properties. Additionally, it may influence plant growth as some esters have been shown to affect seed germination and root development .

The synthesis of 4-Methoxybenzyl phenylacetate typically involves the following steps:

  • Esterification: Reacting 4-methoxybenzyl alcohol with phenylacetic acid in the presence of a catalyst (such as sulfuric acid) at elevated temperatures.
  • Purification: The resulting product can be purified through distillation or recrystallization methods to obtain a high-purity compound.

Alternative methods may include using acyl chlorides or anhydrides in place of acids for more efficient esterification reactions .

4-Methoxybenzyl phenylacetate finds applications in several areas:

  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and scented products.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: Its potential effects on plant growth make it a candidate for use in agricultural formulations .

Studies on the interactions of 4-Methoxybenzyl phenylacetate with biological systems indicate that it may have synergistic effects when combined with other compounds. For instance, its antimicrobial properties can be enhanced when used alongside traditional antibiotics, potentially leading to more effective treatments against resistant strains of bacteria .

Several compounds share structural similarities with 4-Methoxybenzyl phenylacetate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzyl phenylacetateSimple ester structureCommonly used in fragrances
4-Methoxyphenylacetic acidCarboxylic acid with methoxy groupExhibits plant growth inhibition
Phenethyl acetateAromatic ester structureKnown for its sweet floral scent
Ethyl vanillinEthyl ester of vanillinUsed extensively as a flavoring agent

Each of these compounds has unique properties and applications that distinguish them from 4-Methoxybenzyl phenylacetate. The presence of the methoxy group in 4-Methoxybenzyl phenylacetate enhances its solubility and alters its reactivity compared to others like benzyl phenylacetate, which lacks this functional group .

Physical Description

colourless oily liquid with a faint, honey-like, balsamic-rosy odou

XLogP3

3

Boiling Point

370.0 °C

Density

d25 1.13
1.125-1.133

UNII

7475820557

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 88 of 89 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

102-17-0

Wikipedia

Anisyl phenylacetate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Benzeneacetic acid, (4-methoxyphenyl)methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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